molecular formula C17H13ClN2O2 B11946230 2-Methyl-8-quinolyl N-(2-chlorophenyl)carbamate CAS No. 14577-77-6

2-Methyl-8-quinolyl N-(2-chlorophenyl)carbamate

Cat. No.: B11946230
CAS No.: 14577-77-6
M. Wt: 312.7 g/mol
InChI Key: YLUWUOHCXCHPTF-UHFFFAOYSA-N
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Description

2-Methyl-8-quinolyl N-(2-chlorophenyl)carbamate is a chemical compound with the molecular formula C17H13ClN2O2 and a molecular weight of 312.758 g/mol . This compound is known for its unique structure, which combines a quinoline ring with a carbamate group, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-8-quinolyl N-(2-chlorophenyl)carbamate typically involves the reaction of 2-methyl-8-hydroxyquinoline with 2-chlorophenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the carbamate linkage .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-8-quinolyl N-(2-chlorophenyl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various quinoline and carbamate derivatives, which can have different functional groups depending on the reagents and conditions used .

Scientific Research Applications

2-Methyl-8-quinolyl N-(2-chlorophenyl)carbamate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Methyl-8-quinolyl N-(2-chlorophenyl)carbamate involves its interaction with specific molecular targets. The quinoline ring can intercalate with DNA, potentially disrupting cellular processes. The carbamate group can inhibit enzymes by forming stable carbamoyl-enzyme complexes, affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-8-quinolyl N-(2-chlorophenyl)carbamate is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The position of the chloro group on the phenyl ring can affect the compound’s interaction with molecular targets, making it distinct from its analogs .

Properties

CAS No.

14577-77-6

Molecular Formula

C17H13ClN2O2

Molecular Weight

312.7 g/mol

IUPAC Name

(2-methylquinolin-8-yl) N-(2-chlorophenyl)carbamate

InChI

InChI=1S/C17H13ClN2O2/c1-11-9-10-12-5-4-8-15(16(12)19-11)22-17(21)20-14-7-3-2-6-13(14)18/h2-10H,1H3,(H,20,21)

InChI Key

YLUWUOHCXCHPTF-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=CC=C2OC(=O)NC3=CC=CC=C3Cl)C=C1

Origin of Product

United States

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